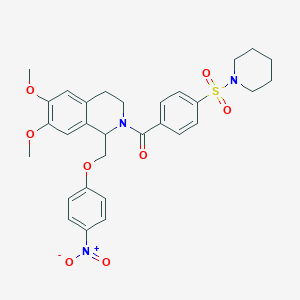
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C30H33N3O8S and its molecular weight is 595.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines isoquinoline and piperidine moieties, which may contribute to its biological effects.
Chemical Identifiers:
- Molecular Formula: C25H30N4O5S
- Molecular Weight: 494.60 g/mol
- CAS Number: Not available in the provided sources.
Enzyme Inhibition
One of the primary areas of research regarding this compound is its inhibitory activity against various enzymes.
-
Acetylcholinesterase (AChE) Inhibition:
- The compound has been evaluated for its potential as an AChE inhibitor, which is crucial in the treatment of Alzheimer's disease. Inhibitors of AChE can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with neurodegenerative diseases.
- Preliminary studies indicate that derivatives of isoquinoline compounds show significant AChE inhibition, with IC50 values in the nanomolar range for some analogs .
- Butyrylcholinesterase (BuChE) Inhibition:
Anticancer Activity
Research into the anticancer properties of isoquinoline derivatives suggests that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. For instance:
- Compounds derived from piperidine and isoquinoline frameworks have shown promising results in inhibiting cancer cell proliferation in vitro, suggesting potential applications in cancer therapy .
Study 1: AChE Inhibition Profile
In a study assessing the AChE inhibitory activity of various isoquinoline derivatives, several compounds demonstrated significant potency compared to standard drugs like donepezil. The structure-activity relationship (SAR) indicated that modifications on the isoquinoline ring could enhance inhibitory effects .
Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of piperidine-containing isoquinolines revealed that certain derivatives exhibited selective cytotoxicity against human breast cancer cells (MCF-7). The study highlighted the importance of substituent groups on the piperidine ring in modulating biological activity .
Data Tables
Propriétés
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O8S/c1-39-28-18-22-14-17-32(30(34)21-6-12-25(13-7-21)42(37,38)31-15-4-3-5-16-31)27(26(22)19-29(28)40-2)20-41-24-10-8-23(9-11-24)33(35)36/h6-13,18-19,27H,3-5,14-17,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBYCHJITJWABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)COC5=CC=C(C=C5)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














